molecular formula C15H14N2O2S B2820940 N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 1421521-85-8

N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2820940
CAS No.: 1421521-85-8
M. Wt: 286.35
InChI Key: XUFYZNSNDKJFER-UHFFFAOYSA-N
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Description

N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core linked via a carboxamide group to a 2-(3-methylisoxazol-5-yl)ethyl substituent. The benzo[b]thiophene scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The isoxazole moiety contributes to metabolic stability and hydrogen-bonding interactions in target proteins .

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10-8-12(19-17-10)6-7-16-15(18)14-9-11-4-2-3-5-13(11)20-14/h2-5,8-9H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFYZNSNDKJFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the isoxazole can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

Research indicates that derivatives of benzo[b]thiophene and isoxazole compounds exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promise in several studies:

  • Antimicrobial Activity : Compounds with the benzo[b]thiophene nucleus have been evaluated for their efficacy against pathogens like Staphylococcus aureus. A related study identified derivatives with significant inhibitory effects against resistant strains of bacteria, suggesting a potential application in treating infections caused by antibiotic-resistant bacteria .
  • Anticancer Properties : The structural modifications of benzo[b]thiophene derivatives have been linked to potent antiproliferative activities. For instance, certain derivatives demonstrated IC50 values ranging from 2.6 to 18 nM across various cancer cell lines. These compounds inhibited tubulin polymerization, a crucial mechanism in cancer cell proliferation . The compound's structure may enhance its binding affinity to microtubules, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : Some studies have indicated that thiophene derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide. Key factors influencing activity include:

  • Positioning of Functional Groups : The placement of substituents on the benzo[b]thiophene ring can significantly impact biological activity. For example, modifications at specific carbon positions (C-5 and C-7) have been shown to enhance antiproliferative effects .
  • Molecular Interactions : Molecular docking studies can elucidate how variations in structure affect binding affinity to target proteins, such as tubulin or bacterial enzymes.

Case Studies

Several case studies highlight the applications of benzo[b]thiophene derivatives:

  • Antibacterial Screening : A study screened various benzo[b]thiophene derivatives against multiple strains of bacteria, identifying several compounds with low minimum inhibitory concentrations (MICs), indicating strong antibacterial potential .
  • Cancer Xenograft Models : In vivo studies using human osteosarcoma models demonstrated that certain derivatives significantly inhibited tumor growth, showcasing their potential as therapeutic agents in oncology .
  • Pharmacological Characterization : Detailed pharmacological evaluations have been conducted to assess the safety profiles and therapeutic indices of these compounds, providing insights into their viability for clinical applications .

Mechanism of Action

The mechanism of action of N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Benzo[b]thiophene Derivatives

Substituents on the Benzothiophene Ring
  • 5-Hydroxy derivatives : N-Benzylated 5-hydroxybenzo[b]thiophene-2-carboxamides (e.g., Compounds 26–30 in ) demonstrate improved Clk/Dyrk kinase inhibition due to the hydroxyl group’s role in hydrogen bonding .
  • Methoxy/isopropoxy derivatives : 3-Isopropoxy-5-methoxy-N-(1H-tetrazol-5-yl)benzo[b]thiophene-2-carboxamide () highlights how alkoxy groups modulate lipophilicity and bioavailability .
Comparison Table: Benzothiophene Core Variations
Compound Name Substituents on Benzothiophene Biological Activity Reference
Target Compound None Not reported N/A
5-Hydroxy-N-phenethyl derivative 5-hydroxy Clk/Dyrk inhibition (IC₅₀: 0.8 µM)
3-Chloro-N-(benzodioxolylmethyl) 3-chloro Unknown

N-Substituent Variations

Heterocyclic vs. Aromatic Substituents
  • Thiazole-containing groups : Compounds like (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide () emphasize the role of thiazole in enhancing target selectivity .
  • Simple alkyl/aryl groups : N-Phenethyl analogs (e.g., Compound 29 in ) exhibit moderate activity, suggesting bulky substituents may hinder binding .
Comparison Table: N-Substituent Impact
Compound Name N-Substituent Molecular Weight Key Feature Reference
Target Compound 2-(3-methylisoxazol-5-yl)ethyl ~330.4 (calc.) Metabolic stability N/A
N-(Pyridin-3-ylmethyl) derivative Pyridin-3-ylmethyl 296.33 Enhanced solubility
N-(Thiophen-2-ylmethyl) derivative Thiophen-2-ylmethyl 261.29 Reduced cytotoxicity

Biological Activity

N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₅H₁₄N₂O₂S
  • Molecular Weight : 286.4 g/mol
  • CAS Number : 1421521-85-8

The structure features a benzo[b]thiophene core, which is known for its diverse biological activities, combined with an isoxazole moiety that may contribute to its pharmacological properties .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to benzo[b]thiophene derivatives. For instance, a series of benzo[b]thiophene derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 4 µg/mL for some derivatives . While specific data on this compound is limited, its structural similarity to other active compounds suggests potential efficacy against bacterial strains.

The mechanisms by which benzo[b]thiophene derivatives exert their antibacterial effects often involve interference with bacterial cell wall synthesis or inhibition of protein synthesis. For example, compounds have been shown to downregulate key virulence factors in bacteria, thereby reducing their pathogenicity . The isoxazole component may also play a role in modulating these effects through interactions with bacterial enzymes or receptors.

Study on Derivatives

In a comparative study involving various benzo[b]thiophene derivatives, researchers synthesized and screened multiple compounds for their antibacterial properties. The study revealed that modifications to the benzo[b]thiophene structure could significantly enhance activity against resistant strains of bacteria . Although this compound was not the primary focus, its analogs provided insights into structure-activity relationships (SAR).

Efficacy Against Resistant Strains

Another important aspect of research has been the efficacy of these compounds against methicillin-resistant Staphylococcus aureus (MRSA). A derivative with a similar backbone demonstrated promising results, suggesting that modifications in the side chains could lead to enhanced activity against resistant strains .

Research Findings Summary Table

Compound NameMIC (µg/mL)Target BacteriaNotes
Compound A4Staphylococcus aureusNon-cytotoxic derivative
Compound B8MRSASignificant reduction in virulence factors
This compoundTBDTBDPotential based on structural similarity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide?

  • Methodology : The compound can be synthesized via multi-step reactions. A common approach involves:

Core preparation : Synthesis of the benzo[b]thiophene-2-carboxylic acid moiety using Friedel-Crafts acylation or cyclization reactions under reflux conditions .

Activation : Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) .

Coupling : Reaction with the amine group of 2-(3-methylisoxazol-5-yl)ethylamine in the presence of a base (e.g., triethylamine, TEA) and a solvent like dimethylformamide (DMF) .
Yield optimization: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical workflow :

  • IR spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, isoxazole methyl at δ 2.1–2.3 ppm) and carbon backbone .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Binding affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target interaction studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Key modifications :

  • Isoxazole substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3-methyl position to enhance metabolic stability .
  • Benzo[b]thiophene ring : Fluorination at the 5-position may improve bioavailability and target binding .
  • Amide linker : Replace with sulfonamide or urea groups to modulate solubility and potency .
    • Validation : Computational docking (AutoDock Vina) paired with in vitro IC₅₀ assays .

Q. What strategies mitigate low yields during the coupling step of synthesis?

  • Optimization approaches :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity of the amine .
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate acid chloride-amine coupling .
  • Temperature control : Maintain 0–5°C during acid chloride formation to minimize side reactions .
    • Troubleshooting : Monitor reaction progress via TLC (silica gel 60 F₂₅₄) with UV visualization .

Q. What mechanistic insights explain its interaction with biological targets?

  • Case study : Similar benzo[b]thiophene carboxamides inhibit kinases (e.g., BTK) by binding to the ATP pocket via:

Hydrogen bonding : Between the amide carbonyl and kinase hinge region (e.g., Met477 in BTK) .

Hydrophobic interactions : Isoxazole and benzo[b]thiophene moieties occupy hydrophobic pockets .

  • Experimental validation : Co-crystallization (X-ray) or mutagenesis studies to identify critical binding residues .

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